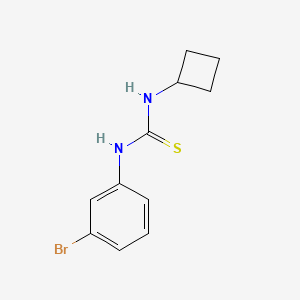![molecular formula C13H19NO2 B12611789 [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-86-7](/img/structure/B12611789.png)
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by reduction to form the desired pyrrolidine derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like copper (II) salts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce the cost and environmental impact of the synthesis while maintaining high yields and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which allows it to bind selectively to enzymes or receptors. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine]
- [(2S,4S,5R)-2-Isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine-2,4-dicarboxylic acid]
Uniqueness
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the development of pharmaceuticals and other fine chemicals .
Eigenschaften
CAS-Nummer |
648419-86-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
[(2R,3S,5S)-5-(hydroxymethyl)-5-methyl-2-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-13(9-16)7-11(8-15)12(14-13)10-5-3-2-4-6-10/h2-6,11-12,14-16H,7-9H2,1H3/t11-,12+,13+/m1/s1 |
InChI-Schlüssel |
PMQNUBUKVXLMBS-AGIUHOORSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H]([C@@H](N1)C2=CC=CC=C2)CO)CO |
Kanonische SMILES |
CC1(CC(C(N1)C2=CC=CC=C2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)
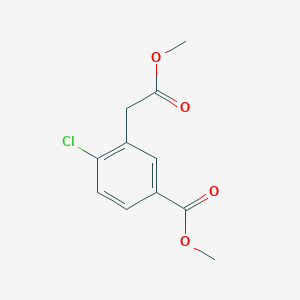
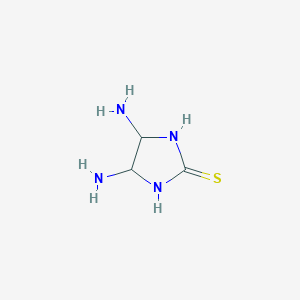
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
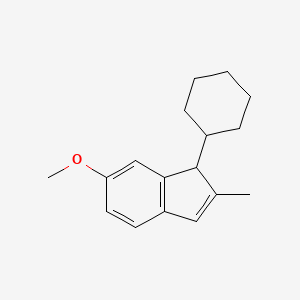
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
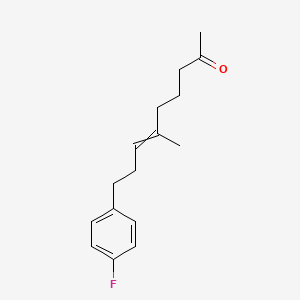
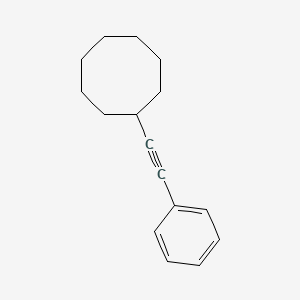
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
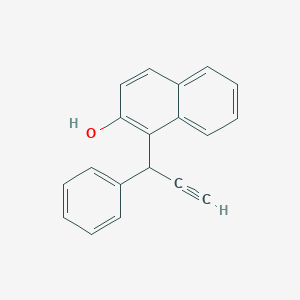
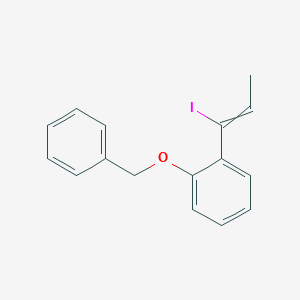
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
